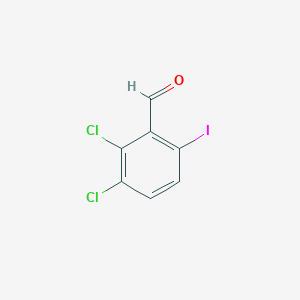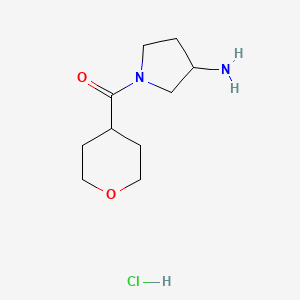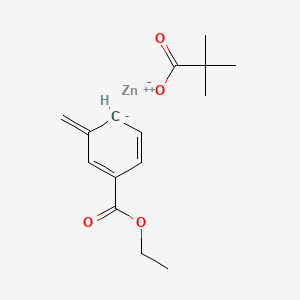![molecular formula C39H53P B14781587 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a single phosphine ligand that can coordinate with various transition metals. It is commonly used in chemical synthesis, particularly in palladium-catalyzed reactions such as Suzuki coupling and Michael addition reactions . This compound is known for its stability and effectiveness in facilitating these reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps. Initially, magnesium is added to anhydrous tetrahydrofuran under nitrogen atmosphere. The mixture is heated to reflux, and 1,2-dibromoethane is added. Subsequently, 1-bromo-2,4,6-triisopropylbenzene and tetrahydrofuran are added slowly. After stirring for an hour, a second batch of magnesium is added, followed by the simultaneous addition of o-bromochlorobenzene and tetrahydrofuran .
The reaction mixture is then stirred under reflux for an hour until the formation of diaryl Grignard is complete. The mixture is cooled to room temperature, and copper chloride and dicyclohexylchlorophosphine are added. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with sodium bisulfite solution and water, followed by the addition of ethyl acetate. The organic layer is separated and concentrated under vacuum to remove the solvent. The product is crystallized from ethyl acetate at 0°C and filtered to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a 316-liter steel reactor equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper chloride, and Grignard reagents. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
Applications De Recherche Scientifique
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its coordination with transition metals. The compound acts as a ligand, forming complexes with metals such as palladium. These metal-ligand complexes facilitate various catalytic reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Similar structure but with methoxy groups, used in cross-coupling reactions.
Dicyclohexyl-[2,4,6-triisopropylbiphenyl]phosphane: Used in palladium-catalyzed amination and amidation reactions.
Uniqueness
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to coordinate with multiple transition metals and facilitate a wide range of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C39H53P |
|---|---|
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C39H53P/c1-27(2)34-26-35(28(3)4)39(37(29(5)6)38(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)40(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3 |
Clé InChI |
GXALPINBUQDRSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)

